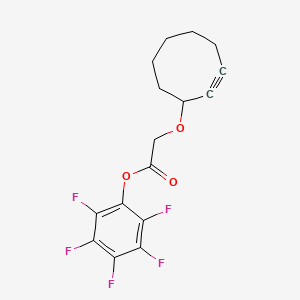

Cyclooctyne-O-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-cyclooct-2-yn-1-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)8-23-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKRNGMQMZGSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclooctyne-O-PFP Ester: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctyne-O-PFP ester is a bifunctional crosslinking reagent designed for advanced bioconjugation applications. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols. It serves as a technical resource for researchers and professionals in drug development, diagnostics, and related fields who are leveraging bioorthogonal chemistry for the precise modification of biomolecules. The strategic combination of a strained cyclooctyne (B158145) for copper-free click chemistry and a hydrolysis-resistant pentafluorophenyl (PFP) active ester for amine ligation offers a powerful tool for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs).

Introduction

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding. Among these, the strain-promoted azide-alkyne cycloaddition (SPAAC) has gained prominence for its bioorthogonality, proceeding efficiently within complex biological milieu without the need for cytotoxic copper catalysts. This compound is a key reagent in the SPAAC toolkit, featuring a strained cyclooctyne moiety that readily reacts with azides.

Furthermore, this reagent incorporates a pentafluorophenyl (PFP) ester, an activated carboxylate group for the acylation of primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. PFP esters have demonstrated greater stability towards hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters, offering a wider window for reaction optimization and potentially higher conjugation yields.[1][2][3] This dual functionality makes this compound an ideal linker for covalently attaching a wide array of molecules to proteins, peptides, and other amine-containing biomolecules.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | Perfluorophenyl 2-(cyclooct-2-yn-1-yloxy)acetate | N/A |

| CAS Number | 886209-60-5 | [4] |

| Molecular Formula | C₁₆H₁₃F₅O₃ | N/A |

| Molecular Weight | 348.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers.[3] | [3] |

| Storage | Store at -20°C, protected from moisture.[3] | [3] |

Reaction Mechanisms and Pathways

This compound participates in two primary, orthogonal conjugation reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and amine acylation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cyclooctyne moiety of the reagent reacts with an azide-functionalized molecule in a [3+2] dipolar cycloaddition. The high ring strain of the cyclooctyne significantly lowers the activation energy of this reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[5] The product of this reaction is a stable triazole linkage.

Amine Acylation

The PFP ester is a highly reactive group that readily undergoes nucleophilic attack by primary and secondary amines, forming a stable amide bond. Pentafluorophenol (B44920) is released as a byproduct. This reaction is most efficient at a slightly basic pH (7.2-9.0), where the amine nucleophile is deprotonated and more reactive.[1]

Quantitative Data

Reactivity and Stability of PFP Esters

PFP esters are known to be more resistant to hydrolysis than NHS esters, particularly at neutral pH.[1][2] This increased stability provides a longer half-life in aqueous buffers, allowing for more flexibility in reaction setup and potentially leading to higher conjugation efficiencies.

| Feature | PFP Ester | NHS Ester | Reference |

| Optimal Reaction pH | 7.2 - 9.0 | 7.2 - 8.5 | [1] |

| Hydrolytic Stability | More stable, especially at neutral pH. | Prone to hydrolysis, half-life decreases significantly as pH increases above 7. | [2][6] |

| Byproduct | Pentafluorophenol (less nucleophilic) | N-hydroxysuccinimide | [6] |

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is influenced by the specific structure of the cyclooctyne and the electronic properties of the azide. Generally, electron-withdrawing groups on the azide can decrease the reaction rate. The second-order rate constants for SPAAC reactions with various cyclooctynes typically range from 10⁻³ to 1 M⁻¹s⁻¹.[5][7]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to primary amines on a protein, such as an antibody.

Materials:

-

Protein solution (e.g., antibody at 1-10 mg/mL)

-

Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5, or phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid buffers containing primary amines (e.g., Tris).[8][9]

-

This compound

-

Anhydrous organic solvent (DMSO or DMF)

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).[3]

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 5-20 fold molar excess of the linker over the protein is a common starting point.[9]

-

The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.[8]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10]

-

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[10]

-

Purification: Remove excess, unreacted this compound and the pentafluorophenol byproduct by size-exclusion chromatography, dialysis, or a spin desalting column.[]

-

Characterization: The resulting cyclooctyne-modified protein can be characterized by methods such as mass spectrometry to determine the degree of labeling.

Protocol for SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the reaction of a cyclooctyne-labeled protein with an azide-modified molecule (e.g., a small molecule drug, a fluorescent probe).

Materials:

-

Cyclooctyne-modified protein (from protocol 5.1)

-

Azide-modified molecule

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reactants:

-

Ensure the cyclooctyne-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO, or directly in the reaction buffer if soluble).

-

-

SPAAC Reaction:

-

Add the azide-modified molecule to the solution of the cyclooctyne-modified protein. A 2- to 5-fold molar excess of the azide is typically recommended.[12]

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants.[12]

-

Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

-

-

Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted azide-modified molecule.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (Amine Acylation) | - Hydrolysis of PFP ester.- Inactive protein.- Suboptimal pH. | - Prepare PFP ester solution immediately before use.- Ensure protein is active and buffer is free of primary amines.- Optimize reaction pH within the 7.2-9.0 range.[1] |

| Slow or Incomplete SPAAC Reaction | - Low reagent concentration.- Steric hindrance.- Unfavorable reaction conditions. | - Increase the concentration of the limiting reagent.- Consider a linker with a different length if steric hindrance is suspected.- Optimize buffer (HEPES may be faster than PBS), pH, and temperature (37°C may increase rate).[13][14] |

| Poor Solubility of Reagents | - Hydrophobicity of the linker or azide-modified molecule. | - Use a minimal amount of organic co-solvent (e.g., DMSO) up to 10% (v/v).[8] |

| Side Product Formation | - Instability of reactants under reaction conditions. | - Ensure purity of starting materials.- For sensitive molecules, consider shorter reaction times or lower temperatures. |

Conclusion

This compound is a versatile and efficient reagent for the synthesis of advanced bioconjugates. Its dual functionality, combining the bioorthogonality of strain-promoted click chemistry with the robust and hydrolysis-resistant amine acylation chemistry of PFP esters, provides a powerful platform for researchers in drug development and diagnostics. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in a wide range of bioconjugation strategies. Careful optimization of reaction conditions, as outlined, will ensure high-yield and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. invivochem.net [invivochem.net]

- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 10. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Cyclooctyne-O-PFP ester chemical structure and properties

An In-depth Technical Guide to Cyclooctyne-O-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cyclooctyne-O-Pentafluorophenyl (PFP) ester. It is a bifunctional linker widely employed in bioconjugation and drug development, particularly for the synthesis of antibody-drug conjugates (ADCs).

Core Chemical Structure and Properties

This compound, with the IUPAC name perfluorophenyl 2-(cyclooct-2-yn-1-yloxy)acetate, is a molecule that incorporates two key reactive functionalities: a strained cyclooctyne (B158145) ring and an amine-reactive PFP ester. The cyclooctyne moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the PFP ester allows for efficient covalent bond formation with primary and secondary amines, such as those found on the surface of proteins and antibodies.

The PFP ester is an active ester that is noted for being less susceptible to spontaneous hydrolysis in aqueous media compared to other active esters like N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions.[1][2] The molecule is generally a solid and is moisture-sensitive, requiring storage at low temperatures (typically -20°C) with a desiccant.[1]

Quantitative Data Summary

While specific quantitative kinetic and solubility data for this compound are not extensively published, the following table summarizes its key chemical properties and general characteristics of PFP esters used in bioconjugation.

| Property | Value | Citation(s) |

| IUPAC Name | perfluorophenyl 2-(cyclooct-2-yn-1-yloxy)acetate | |

| CAS Number | 886209-60-5 | |

| Molecular Formula | C₁₆H₁₃F₅O₃ | |

| Molecular Weight | 348.27 g/mol | |

| Appearance | Solid | |

| Storage Conditions | -20°C, under inert gas, with desiccant | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [1][3] |

| PFP Ester Reactivity | Reacts with primary and secondary amines | [1] |

| Optimal pH for Amine Reaction | 7.2 - 9.0 | [4][5] |

| Cyclooctyne Reactivity | Reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [6] |

Key Applications and Reaction Mechanisms

This compound is a versatile tool in the field of bioconjugation. Its dual reactivity allows for a two-step ligation strategy, making it highly valuable for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs).[6][7]

Amine Conjugation: The PFP ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.[5]

Copper-Free Click Chemistry: The strained cyclooctyne ring readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule. This reaction, known as SPAAC, is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[6] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[6]

These combined functionalities make this compound a linker of choice for applications such as:

-

Antibody-Drug Conjugate (ADC) Synthesis: Where an antibody is first functionalized with the linker via its amine groups, followed by the attachment of an azide-modified cytotoxic drug through SPAAC.[7][8]

-

Protein Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection purposes.

-

Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces for biosensor development.

Experimental Protocols

General Protocol for Protein Labeling via Amine Conjugation

This protocol describes the general steps for conjugating this compound to a protein, such as an antibody.

Materials:

-

Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

-

This compound.

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

-

Desalting columns or dialysis equipment for purification.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with an appropriate buffer via dialysis or a desalting column.[3]

-

Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[1][3]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C.[4]

-

Quenching (Optional): To quench any unreacted PFP ester, a small amount of a primary amine-containing buffer like Tris can be added.[4]

-

Purification: Remove the excess, unreacted linker and byproducts from the conjugated protein using a desalting column or by dialysis against an appropriate buffer.[3]

-

Characterization: The resulting cyclooctyne-functionalized protein can be characterized by methods such as mass spectrometry to determine the degree of labeling.

Protocol for Two-Step ADC Synthesis

This protocol outlines the synthesis of an ADC using the cyclooctyne-functionalized antibody from the previous protocol and an azide-modified drug.

Materials:

-

Cyclooctyne-functionalized antibody.

-

Azide-modified cytotoxic drug.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Prepare Reactants: The cyclooctyne-functionalized antibody is prepared as described above. The azide-modified drug is typically dissolved in an organic solvent like DMSO.

-

SPAAC Reaction: To the cyclooctyne-functionalized antibody in PBS, add a 2- to 4-fold molar excess of the azide-modified drug.[9]

-

Incubation: Allow the reaction to proceed overnight at 4°C or for a few hours at room temperature.[9] The progress of the reaction can be monitored by techniques like HPLC or mass spectrometry.

-

Purification: The final ADC is purified from excess drug and other reagents using a suitable method such as size-exclusion chromatography (SEC) to ensure high purity.

-

Characterization: The purified ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.

Mandatory Visualizations

Below are diagrams generated using Graphviz to illustrate key processes involving this compound.

References

- 1. FAUP - Solubility of drug-like molecules in pure organic solvents with the CPA EoS [sigarra.up.pt]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

An In-depth Technical Guide to the Synthesis and Characterization of Cyclooctyne-O-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Cyclooctyne-O-PFP ester, a key reagent in bioconjugation and drug development. This document details the multi-step synthesis of the precursor carboxylic acid, its subsequent conversion to the pentafluorophenyl (PFP) active ester, and the analytical techniques used to characterize the final product. The information is intended to provide researchers with the necessary details to produce and verify this important chemical entity.

Introduction

This compound, with the IUPAC name perfluorophenyl 2-(cyclooct-2-yn-1-yloxy)acetate and CAS number 886209-60-5, is a valuable reagent in the field of bioorthogonal chemistry. Its strained cyclooctyne (B158145) moiety allows for copper-free click chemistry reactions with azides, a widely used functional group for labeling biomolecules. The pentafluorophenyl (PFP) ester is a highly reactive leaving group, enabling efficient conjugation to primary and secondary amines on proteins, peptides, and other biomolecules to form stable amide bonds. This dual functionality makes this compound a powerful tool for the construction of antibody-drug conjugates (ADCs), fluorescently labeled probes, and other complex bioconjugates.

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 2-(cyclooct-2-yn-1-yloxy)acetic acid. The second stage is the activation of this carboxylic acid to the corresponding PFP ester.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Multigram Synthesis of 2-(cyclooct-2-yn-1-yloxy)acetic acid

A detailed and scalable synthesis for 2-(cyclooct-2-yn-1-yloxy)acetic acid (CAS 917756-42-4) has been reported by Burk, Rothstein, and Dubé in Organic Process Research & Development (2018, 22, 1, 97-101). The process begins with cyclooctanone and proceeds through several intermediates as outlined below.

Experimental Workflow for 2-(cyclooct-2-yn-1-yloxy)acetic acid Synthesis

Caption: Key steps in the synthesis of the carboxylic acid precursor.

A foundational method involves the fluorination of cyclooctanone using Selectfluor, followed by treatment with potassium hexamethyldisilazide (KHMDS) and a triflating agent to yield a vinyl triflate. Subsequent elimination forms the strained cyclooctyne ring. Finally, functionalization with a glycine (B1666218) derivative introduces the acetic acid moiety. This process has been optimized for multigram scale production, making the precursor readily accessible.

Stage 2: Synthesis of this compound

The conversion of 2-(cyclooct-2-yn-1-yloxy)acetic acid to its PFP ester can be achieved using standard esterification methods for active esters. A common and effective method involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of pentafluorophenol (B44920).

General Protocol for PFP Esterification:

-

Dissolution: Dissolve 2-(cyclooct-2-yn-1-yloxy)acetic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a suitable anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (e.g., DCC or EDC, 1.1 equivalents) portion-wise while stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

The filtrate is then typically washed with aqueous solutions, such as 5% citric acid, saturated sodium bicarbonate, and brine, to remove any remaining starting materials and byproducts.

-

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by column chromatography on silica (B1680970) gel.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 886209-60-5 |

| Molecular Formula | C₁₆H₁₃F₅O₃ |

| Molecular Weight | 348.27 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, the following data is based on typical values for similar structures and functional groups.

Table 4.2.1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.2 | m | 2H | -O-CH₂-C=O |

| ~ 4.0 - 3.8 | m | 1H | -CH-O- |

| ~ 2.5 - 1.5 | m | 10H | Cyclooctyl ring protons |

Table 4.2.2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 - 165 | C=O (ester) |

| ~ 145 - 135 (m) | C-F (PFP ring) |

| ~ 95 - 85 | Alkyne carbons |

| ~ 75 - 70 | -CH-O- |

| ~ 65 - 60 | -O-CH₂-C=O |

| ~ 35 - 20 | Cyclooctyl ring carbons |

Table 4.2.3: Predicted ¹⁹F NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ -155 to -165 | ortho-, meta-, para- Fluorines of PFP ring |

Table 4.2.4: Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| ~ 349.08 | [M+H]⁺ |

| ~ 371.06 | [M+Na]⁺ |

Table 4.2.5: FT-IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2200 - 2100 | Weak | C≡C stretch |

| ~ 1780 - 1760 | Strong | C=O stretch (PFP ester) |

| ~ 1520 | Strong | C=C stretch (PFP ring) |

| ~ 1250 - 1100 | Strong | C-O stretch |

| ~ 1000 - 950 | Strong | C-F stretch |

Applications in Bioconjugation

The primary application of this compound is in the field of bioconjugation, where it serves as a bifunctional linker.

Bioconjugation Workflow

Caption: General workflow for bioconjugation using this compound.

The PFP ester end of the molecule reacts readily with primary or secondary amines on a biomolecule (e.g., the epsilon-amino group of lysine (B10760008) residues in a protein) to form a stable amide bond. This reaction is typically carried out in an aqueous buffer at a slightly basic pH (7.2-8.5). The resulting cyclooctyne-functionalized biomolecule can then be reacted with an azide-containing molecule in a copper-free click chemistry reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This two-step approach allows for the precise and efficient labeling of biomolecules with a wide range of functionalities, including drugs, imaging agents, and affinity tags.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. The synthetic route, while multi-stepped, is scalable, and the resulting product offers high reactivity and stability for bioconjugation applications. The characterization data provided in this guide will aid in the verification of the synthesized product, ensuring its suitability for downstream applications. The continued use of such bioorthogonal reagents will undoubtedly facilitate the development of novel diagnostics, therapeutics, and research tools.

An In-depth Technical Guide to the Cyclooctyne-PFP Ester's Dual-Action Mechanism in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide details the mechanism of action, quantitative data, and experimental protocols for cyclooctyne-pentafluorophenyl (PFP) ester reagents, a class of powerful bifunctional linkers used in advanced bioconjugation and drug development. Their unique structure allows for a two-step, orthogonal reaction sequence, enabling the precise assembly of complex biomolecular conjugates.

Core Mechanism of Action: Orthogonal Chemistries

Cyclooctyne-PFP esters are heterobifunctional crosslinkers that integrate two distinct and highly selective chemical reactions into a single molecule:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne (B158145) moiety, often a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), is a highly strained alkyne. This ring strain is the driving force for a rapid, catalyst-free "click" reaction with an azide-modified molecule, forming a stable triazole linkage.[1][2][3] This bioorthogonal reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.[4][5][6]

-

Amine-Reactive PFP Ester Acylation: The pentafluorophenyl (PFP) ester is an activated ester that readily reacts with primary and secondary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[7][8] The pentafluorophenol (B44920) group is an excellent leaving group, facilitating this nucleophilic acyl substitution.

This dual functionality allows for a sequential conjugation strategy. Typically, one molecule is functionalized with an azide (B81097), and another with an amine. The cyclooctyne-PFP ester then acts as a central linker, first reacting with the azide via SPAAC and subsequently with the amine via acylation, or vice-versa.

Caption: Dual-action mechanism of a Cyclooctyne-PFP ester linker.

Quantitative Data & Comparative Analysis

The PFP ester offers distinct advantages over other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.

Key Advantages of PFP Esters:

-

Higher Hydrolytic Stability: PFP esters are significantly less prone to hydrolysis in aqueous solutions compared to NHS esters, especially at neutral to slightly basic pH.[7][9][10] This increased stability translates to higher conjugation efficiencies, particularly in dilute solutions or reactions requiring longer incubation times.[7][8]

-

High Reactivity: While some studies suggest NHS esters may have a slightly faster initial reaction rate, PFP esters demonstrate comparable or better overall conjugation yields due to their resistance to hydrolysis.[11]

-

Less Nucleophilic Byproduct: The pentafluorophenol (PFP-OH) byproduct generated during the reaction is less nucleophilic than NHS, reducing the risk of it interfering with sensitive substrates.[11]

| Feature | PFP Ester | NHS Ester |

| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |

| Target | Primary and secondary amines | Primary amines |

| Bond Formed | Stable Amide | Stable Amide |

| Optimal pH Range | 7.2 - 9.0[7] | 7.2 - 8.5[7] |

| Solubility | Requires organic co-solvent (DMSO, DMF)[7] | Requires organic co-solvent (DMSO, DMF) |

| Hydrolytic Stability | More stable than NHS esters[7][9][10] | Prone to hydrolysis, especially at pH > 8[9] |

| Reaction Kinetics (SPAAC) | Second-order rate constants for DBCO-azide reactions are typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[12] | N/A |

Experimental Workflow and Protocols

The dual-functionality of cyclooctyne-PFP esters makes them ideal for multi-step bioconjugation strategies, such as antibody-drug conjugate (ADC) development or surface functionalization. A typical workflow involves labeling a protein with the cyclooctyne and then "clicking" an azide-modified payload to it.

Caption: A typical experimental workflow for bioconjugation.

Detailed Experimental Protocol: Protein Labeling with DBCO-PFP Ester

This protocol provides a general method for labeling a protein (e.g., an antibody) with a DBCO-PFP ester, followed by a click reaction with an azide-modified molecule.

A. Materials & Reagents

-

Protein: e.g., Antibody at 1-5 mg/mL.

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[13]

-

DBCO-PFP Ester Reagent: (e.g., DBCO-PEG4-PFP ester).

-

Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[4]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[8]

-

Azide-modified Molecule: Drug, fluorophore, or other payload.

-

Purification System: Desalting columns (e.g., Zeba™) or dialysis cassettes appropriate for the protein's molecular weight.[4][14]

B. Step 1: Protein Preparation

-

Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[4]

-

Ensure the buffer is free of primary amines (like Tris or glycine) and azides, which will interfere with the reactions.[13][15] If necessary, perform a buffer exchange using a desalting column or dialysis.[15]

C. Step 2: Acylation (Amine Labeling with DBCO-PFP)

-

Equilibrate the vial of DBCO-PFP ester to room temperature before opening to prevent moisture condensation.[4]

-

Immediately before use, prepare a stock solution (e.g., 10-100 mM) of the DBCO-PFP ester in anhydrous DMSO or DMF.[7][8]

-

Add a 5- to 15-fold molar excess of the dissolved DBCO-PFP ester to the protein solution while gently vortexing.[7] The final concentration of the organic solvent should ideally be less than 10%.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[7][8]

D. Step 3: Quenching and Purification of DBCO-labeled Protein

-

(Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[7] This will consume any unreacted PFP ester.

-

Remove the excess, unreacted DBCO-PFP ester and byproducts using a desalting column or dialysis against the Reaction Buffer.[4]

-

The resulting DBCO-labeled protein is now ready for the click reaction. It can be stored at 4°C or -20°C, though the DBCO group's reactivity may slowly decrease over time.[15]

E. Step 4: SPAAC (Copper-Free Click Reaction)

-

Prepare the azide-containing molecule in an appropriate azide-free buffer (like PBS).[4]

-

Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5- to 4-fold molar excess of the azide molecule over the protein is typically recommended.[13][15]

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4] Higher concentrations and temperatures can accelerate the reaction.[13]

-

After incubation, the final conjugate is ready for purification to remove any unreacted azide-molecule, followed by characterization.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. broadpharm.com [broadpharm.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

The Ascendancy of Pentafluorophenyl Esters in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient covalent linkage of molecules to biomacromolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the arsenal (B13267) of chemical methods available, amine-reactive crosslinkers play a pivotal role, with pentafluorophenyl (PFP) esters emerging as a superior alternative to traditionally used N-hydroxysuccinimide (NHS) esters. This technical guide provides an in-depth exploration of the core principles, advantages, and practical applications of PFP esters in bioconjugation, offering a valuable resource for professionals in life sciences and drug development.

Executive Summary

Pentafluorophenyl esters are highly reactive functional groups utilized for the acylation of primary and secondary amines, forming stable amide bonds. Their enhanced performance is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a superior leaving group. The key advantages of PFP esters over the widely used NHS esters include significantly greater resistance to hydrolysis, leading to higher reaction efficiencies, improved reproducibility, and a wider experimental window for conjugation.[1][2] This increased stability is particularly critical when working with precious biomolecules or in dilute reaction conditions.

Core Principles: Chemical Reactivity and Mechanism

The fundamental reaction of a PFP ester with a primary amine involves the nucleophilic attack of the amine on the ester's carbonyl carbon. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[2] The optimal pH range for this reaction is typically between 7.2 and 9.0.[2]

Quantitative Data Presentation: A Comparative Analysis

While direct, side-by-side quantitative comparisons under identical conditions are limited in literature, the available data consistently underscores the superior performance of PFP esters in terms of stability and reactivity.

Table 1: Hydrolytic Stability of Amine-Reactive Esters

The susceptibility of active esters to hydrolysis is a critical factor that can significantly reduce conjugation efficiency. PFP esters exhibit markedly greater stability in aqueous environments compared to NHS esters.

| Active Ester | Solvent System | pH | Temperature (°C) | Half-life (t½) | Reference |

| PFP Ester | Aqueous Acetonitrile | - | - | More stable than NHS and TFP esters | [3] |

| NHS Ester | Aqueous Solution | 7.0 | 0 | 4-5 hours | [2] |

| NHS Ester | Aqueous Solution | 8.0 | 4 | 1 hour | [2] |

| NHS Ester | Aqueous Solution | 8.6 | 4 | 10 minutes | [2] |

Note: The table for NHS ester provides a baseline for the general trend of increasing hydrolysis with higher pH.

Table 2: Comparative Reactivity of Amine-Reactive Esters

Kinetic studies reveal the superior reactivity of PFP esters in the desired aminolysis reaction.

| Active Ester | System | Nucleophile | Pseudo-first-order Rate Constant (k') (s⁻¹) | Reference |

| Poly(pentafluorophenyl acrylate) | Polymer Brush Platform | 1-aminomethylpyrene | 2.46 x 10⁻¹ | [1] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | Polymer Brush Platform | 1-aminomethylpyrene | 3.49 x 10⁻³ | [1] |

The data indicates that under these specific conditions, the aminolysis of the PFP ester is significantly faster than that of the NHS ester.

Table 3: Reaction Yields of Amide Bond Formation

The following data illustrates the yield of amide bond formation between various activated esters and (2-phenylethyl)amine over time at different pH values.

| Active Ester | pH 7.5 (Yield after 2h) | pH 8.0 (Yield after 2h) | pH 8.5 (Yield after 2h) | Reference |

| 1-PFP | ~70% | ~85% | ~95% | [4] |

| 1-TFP | ~65% | ~80% | ~90% | [4] |

| 1-NHS | ~80% | ~90% | ~95% (but shows degradation over time) | [4] |

Note: While 1-NHS shows high initial reactivity, its hydrolytic instability can lead to lower overall yields of the desired conjugate, especially with longer reaction times.[4]

Experimental Protocols

Protocol 1: General Protein Labeling with a PFP Ester

This protocol outlines a general procedure for the conjugation of a PFP ester-activated molecule to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).

-

PFP ester-activated molecule.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the existing buffer contains primary amines (e.g., Tris), a buffer exchange is necessary.

-

Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

-

Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: PEGylation of an Antibody with a PEG-PFP Ester

This protocol describes a general method for the PEGylation of an IgG antibody.

Materials:

-

IgG antibody in PBS (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

-

PEG-PFP Ester.

-

Anhydrous DMSO or DMF.

-

Dialysis or gel filtration equipment.

Procedure:

-

Prepare IgG Solution: Dissolve 2 mg of IgG in 1 mL of PBS.

-

Prepare PEG-PFP Ester Solution: Immediately before use, dissolve 1 mg of PEG-PFP Ester in 75 µL of DMF or DMSO.

-

Reaction: Add 25 µL of the PEG-PFP solution to the IgG solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature or 30 minutes at 37°C.

-

Purification: Remove unreacted PEG-PFP Ester by dialysis or gel filtration.

-

Storage: Store the PEGylated antibody under the same conditions as the non-PEGylated antibody.

Note: The degree of PEGylation can be controlled by adjusting the molar ratio of the PEG-PFP ester to the antibody, protein concentration, pH, and incubation time.[5]

Mandatory Visualizations

Conclusion

Pentafluorophenyl esters represent a significant advancement in the field of bioconjugation. Their enhanced stability towards hydrolysis and high reactivity towards amines translate to more efficient, reproducible, and robust conjugation protocols.[1] For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry offers a powerful tool to construct well-defined bioconjugates with improved characteristics, ultimately accelerating the development of novel therapeutics and diagnostics. The provided data and protocols serve as a comprehensive guide to facilitate the successful implementation of PFP esters in a variety of bioconjugation applications.

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized the field of bioconjugation, offering a powerful tool for selectively labeling biomolecules in complex biological systems. This copper-free click chemistry reaction has become indispensable in drug development, molecular imaging, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2][3] This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics.

Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition

SPAAC is a type of 1,3-dipolar cycloaddition between an azide (B81097) and a strained alkyne, typically a cyclooctyne (B158145).[2][] The reaction's driving force is the release of ring strain from the cyclooctyne as it transitions to a more stable triazole product.[][5] This inherent reactivity eliminates the need for the cytotoxic copper catalysts required in the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.[6][7][8]

The key features of SPAAC include:

-

Bioorthogonality: The azide and strained alkyne functional groups are largely absent in biological systems and do not react with native functional groups, ensuring high specificity.[2][5]

-

Biocompatibility: The reaction proceeds under physiological conditions (temperature and pH) without the need for toxic metal catalysts.[3][9]

-

Favorable Kinetics: While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has led to reaction rates suitable for many in vivo applications.[10][11]

-

Stability: The resulting triazole linkage is highly stable.[]

The rational design of cyclooctynes has been a major focus of research to enhance reaction kinetics and stability.[1] Commonly used cyclooctynes include dibenzocyclooctynes (DBCO), bicyclo[6.1.0]non-4-yne (BCN), and various derivatives with modifications to improve reactivity and solubility.[7][10][12]

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂), which is influenced by the structure of the cyclooctyne, the azide, and the reaction conditions such as solvent, pH, and temperature.[2][13] The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |

| Dibenzocyclooctynol | DIBO | ~0.3 - 0.9 | Varied buffers and pH |

| Dibenzocyclooctyn-1-one | 3.5 to 6-fold increase over alcohol form | Not specified | |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | Not specified |

| Bicyclo[6.1.0]non-4-yne | BCN | ~0.0012 - 1.0 | Varied conditions |

| Biarylazacyclooctynone | BARAC | Not specified | Not specified |

| Dibenzoazacyclooctyne | DIBAC/DBCO | ~0.1 - 1.22 | Varied buffers and pH |

| Oxa-dibenzocyclooctyne | ODIBO | One of the most reactive | Aqueous solutions |

| [9+1]Cycloparaphenyleneacetylene | [9+1]CPP | 2.2 x 10⁻³ | DMSO |

| meta-linked [9+1]CPP | m[9+1]CPP | 9.6 x 10⁻³ | DMSO |

| [11+1]Cycloparaphenyleneacetylene | [11+1]CPP | 4.5 x 10⁻⁴ | DMSO |

| Fluorinated [11+1]CPP | fluor[11+1]CPP | 4.7 x 10⁻³ | DMSO |

Note: Reaction rates can vary significantly based on the specific azide, solvent, temperature, and pH. The values presented here are for comparative purposes.[1][13][14][15]

Factors influencing reaction kinetics include:

-

Cyclooctyne Structure: Increased ring strain and the presence of electron-withdrawing groups (e.g., fluorine) generally increase the reaction rate.[1][15]

-

Buffer and pH: Reaction rates can be significantly affected by the buffer system and pH. For instance, reactions in HEPES buffer are often faster than in PBS, and higher pH values generally accelerate the reaction.[13][16]

-

Temperature: As with most chemical reactions, higher temperatures typically lead to faster reaction rates.[13]

-

Azide Electronics: The electronic properties of the azide can influence the reaction rate.[13]

Detailed Experimental Protocols

Protocol 1: General Protein Labeling with a DBCO-Functionalized Probe

This protocol describes a general method for labeling an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[2]

-

DBCO-functionalized fluorescent dye, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

-

Microcentrifuge tubes.

Procedure:

-

In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.

-

Add the DBCO-functionalized dye from the DMSO stock solution to achieve a final concentration that is typically a 3- to 10-fold molar excess over the protein. To maintain protein stability, ensure the final DMSO concentration is below 10% (v/v).[17]

-

Gently mix the solution by pipetting or vortexing at a low speed.

-

Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific reactants and concentrations.[17]

-

Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (if there is a significant mass change) or LC-MS.

-

Purify the labeled protein from excess unreacted dye using a suitable method, such as size-exclusion chromatography or dialysis.

Protocol 2: Metabolic Labeling of Cellular Glycans and Subsequent SPAAC Ligation

This protocol outlines a general workflow for metabolically incorporating an azide-modified sugar into cellular glycans, followed by labeling with a strained alkyne probe.

Materials:

-

Cell culture medium (e.g., DMEM or RPMI).[13]

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz).

-

DBCO- or BCN-functionalized probe (e.g., a fluorescent dye or biotin).

-

Phosphate-buffered saline (PBS).

-

Cell scraper or trypsin for cell harvesting.

-

Flow cytometer or fluorescence microscope for analysis.

Procedure:

-

Metabolic Labeling: Culture the cells of interest in their standard growth medium. Supplement the medium with the azide-modified sugar precursor at a suitable concentration (e.g., 25-50 µM Ac4ManNAz) and incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them two to three times with PBS to remove any un-incorporated azide sugar.

-

SPAAC Ligation: Resuspend the cells in a suitable buffer or medium. Add the strained alkyne-functionalized probe to the cell suspension at a final concentration of 10-100 µM.

-

Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C or room temperature.

-

Washing: Wash the cells two to three times with PBS to remove the excess probe.

-

Analysis: Analyze the labeled cells using the appropriate method. For fluorescently labeled cells, this can be done by flow cytometry or fluorescence microscopy. For biotin-labeled cells, subsequent detection with a fluorescently-labeled streptavidin conjugate is required.

Visualizing SPAAC: Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for a SPAAC bioconjugation reaction.

Applications in Drug Development

The versatility and biocompatibility of SPAAC have made it a valuable tool in various stages of drug development:

-

Targeted Drug Delivery: SPAAC can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or carriers, enhancing their delivery to specific cells or tissues.[7][9][18]

-

Antibody-Drug Conjugates (ADCs): This reaction allows for the precise, site-specific attachment of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs.[9]

-

In Vivo Imaging: By attaching imaging agents (e.g., fluorophores, radioisotopes) to biomolecules, SPAAC enables the real-time tracking of drugs and biological processes within living organisms.[7][9]

-

Drug Discovery: SPAAC facilitates the synthesis of complex molecules and libraries of compounds for screening and lead optimization.[3][19]

References

- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 2. benchchem.com [benchchem.com]

- 3. What is SPAAC? | AxisPharm [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

The Nexus of Bioorthogonality and Innovation: A Technical Guide to Cyclooctyne Reagents in Research and Drug Development

Introduction: In the intricate landscape of modern biological research and therapeutic development, the ability to selectively modify and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this precision. At the heart of this chemical revolution lies a class of remarkably reactive molecules: cyclooctyne (B158145) reagents. This technical guide delves into the core applications of cyclooctyne reagents, offering researchers, scientists, and drug development professionals a comprehensive overview of their utility, quantitative performance, and practical implementation.

The primary mechanism underpinning the utility of cyclooctynes is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1] This reaction occurs between a strained cyclooctyne and an azide (B81097), forming a stable triazole linkage without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][2] The inherent ring strain of the cyclooctyne ring, approximately 18 kcal/mol, dramatically lowers the activation energy of the [3+2] cycloaddition, enabling rapid reactions at physiological conditions.[3]

Core Applications of Cyclooctyne Reagents

The versatility of cyclooctyne reagents has led to their widespread adoption in a multitude of applications, including:

-

Biological Imaging: Cyclooctynes conjugated to fluorescent probes are extensively used for in vivo and in vitro imaging of azide-labeled biomolecules such as glycans, lipids, and proteins.[4][5] This enables the study of dynamic biological processes in real-time without cellular toxicity.[5]

-

Protein Labeling and Proteomics: Metabolic labeling with azide-modified amino acids, followed by SPAAC with cyclooctyne-functionalized probes, allows for the identification and characterization of newly synthesized proteins.[6][7]

-

Drug Delivery and Targeting: In the realm of drug development, particularly for antibody-drug conjugates (ADCs), cyclooctyne linkers facilitate the precise, site-specific attachment of therapeutic payloads to antibodies.[1][8] This "click chemistry" approach allows for the creation of homogenous ADC populations with controlled drug-to-antibody ratios (DAR), a critical factor for efficacy and safety.[1][9]

-

Biomolecule Immobilization and Tracking: The robust and specific nature of the SPAAC reaction makes it suitable for immobilizing nucleic acids and tracking lipids in living cells.[10]

Quantitative Analysis of Cyclooctyne Reactivity

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k). A higher rate constant allows for rapid labeling at lower, more biologically relevant concentrations. Various cyclooctyne derivatives have been synthesized to optimize reaction kinetics, stability, and solubility.[11][12]

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| Cyclooctyne | OCT | 2.4 x 10⁻³ | [13] |

| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | [13] |

| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | [13] |

| Dibenzocyclooctyne | DIBO | 5.7 x 10⁻² | [14] |

| Azadibenzocyclooctyne | DIBAC / ADIBO | 0.31 | [15] |

| Biarylazacyclooctynone | BARAC | 0.96 | [15] |

| Bicyclo[6.1.0]nonyne | BCN | 0.14 | [14] |

Experimental Workflows and Methodologies

The successful application of cyclooctyne reagents hinges on well-defined experimental protocols. Below are generalized workflows for common applications.

General Workflow for Bioorthogonal Labeling

Detailed Experimental Protocols

1. Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by fluorescent labeling using a cyclooctyne probe.[16]

-

Materials:

-

Cells of interest

-

Azide-containing sugar (e.g., Tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz)

-

Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Fluorophore)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for its incorporation into cell surface glycans.

-

Cell Preparation: Gently harvest the cells and wash them twice with cold PBS to remove any unincorporated azide sugar. Resuspend the cells in fresh cell culture medium or PBS at a desired density (e.g., 1 x 10⁶ cells/mL).

-

SPAAC Labeling: Add the cyclooctyne-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM. Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells three times with cold PBS to remove any unreacted probe.

-

Analysis: Analyze the labeled cells using a flow cytometer or visualize them with a fluorescence microscope.

-

2. Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines a general procedure for conjugating a cyclooctyne-functionalized drug linker to an azide-modified antibody.[9][17]

-

Materials:

-

Azide-functionalized antibody

-

Cyclooctyne-functionalized drug-linker (e.g., DBCO-drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO)

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

-

-

Procedure:

-

Reagent Preparation: Dissolve the DBCO-drug linker in an organic co-solvent like DMSO. The percentage of co-solvent will depend on the solubility of the drug linker.

-

Conjugation Reaction: Add the dissolved DBCO-drug linker to the azide-functionalized antibody in the reaction buffer. The molar excess of the drug linker will influence the final drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-16 hours. Reaction time and temperature should be optimized for the specific antibody and drug linker.

-

Purification: If the conjugation is not complete, purify the ADC sample using HIC to separate the conjugated antibody from unreacted components.

-

Signaling Pathways and In Vivo Applications

While cyclooctyne reagents are tools for probing biological systems rather than components of signaling pathways themselves, they are instrumental in visualizing the outcomes of cellular signaling. For instance, changes in protein glycosylation patterns in response to a signaling event can be imaged using metabolic labeling with azido sugars and subsequent SPAAC with a fluorescent cyclooctyne.

Pre-targeted In Vivo Imaging Workflow

A sophisticated application of SPAAC in vivo is the pre-targeting strategy, which enhances the target-to-background signal ratio in imaging.[2]

Conclusion

Cyclooctyne reagents have emerged as indispensable tools in bioorthogonal chemistry, enabling a wide array of applications from fundamental biological research to the development of next-generation therapeutics. Their ability to undergo rapid and specific reactions within living systems without interfering with native biochemical processes has revolutionized how we study and manipulate biomolecules. The continued development of novel cyclooctyne derivatives with enhanced reactivity and improved physicochemical properties promises to further expand the horizons of bioorthogonal chemistry, offering even more sophisticated ways to unravel the complexities of biology and design innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lifetein.com [lifetein.com]

- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to Protein Modification with Cyclooctyne-O-PFP Ester for Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclooctyne-O-PFP Ester in Bioconjugation

The targeted chemical modification of proteins is a cornerstone of modern biological research and therapeutic development. Cyclooctyne-O-PFP (pentafluorophenyl) ester has emerged as a valuable tool for bioconjugation, offering a unique combination of reactivity and stability. This reagent is a bifunctional linker, featuring a cyclooctyne (B158145) group for copper-free click chemistry and a PFP ester for amine-reactive conjugation. This guide provides a comprehensive overview of the principles and protocols for utilizing this compound in protein modification, tailored for both beginners and experienced researchers in the field.

The PFP ester moiety reacts efficiently with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on the protein surface, to form stable amide bonds.[1][2] A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions.[3][4][5] The cyclooctyne group, a strained alkyne, can then be used for subsequent bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide range of molecules, including fluorophores, drugs, or other biomolecules.

Core Principles of this compound Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.

Key considerations for successful protein modification with this compound include:

-

pH: The reaction is typically carried out at a pH between 7.2 and 9.0.[1] Higher pH increases the nucleophilicity of the primary amines but also accelerates the hydrolysis of the PFP ester.

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the PFP ester.[2] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.

-

Reagent Concentration: The molar ratio of this compound to the protein is a critical parameter that influences the degree of labeling (DOL). Ratios can range from a small excess (2:1) to a large excess (50-fold or more) depending on the desired DOL and the reactivity of the protein.[1][6]

-

Solvent: this compound is often dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[2] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for protein modification using PFP esters, providing a basis for experimental design and comparison with other reagents.

| Parameter | PFP Ester | NHS Ester | Reference |

| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | [1] |

| Hydrolytic Stability | More stable | Prone to hydrolysis | [3][4][5] |

| Half-life at pH 8.0 | Longer | Shorter | [4] |

Table 1: Comparison of PFP Ester and NHS Ester Properties. This table highlights the key differences in optimal reaction conditions and stability between PFP and NHS esters.

| Study System | Amine Reagent | Pseudo-first-order Rate Constant (k') | Reference |

| Poly(pentafluorophenyl acrylate) brush | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [3] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) brush | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [3] |

Table 2: Comparative Aminolysis Kinetics. This table presents kinetic data from a study on active ester polymer brush platforms, demonstrating the faster reaction kinetics of PFP esters with amines compared to NHS esters.

Experimental Protocols

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[6]

-

Desalting columns or dialysis cassettes for purification

-

Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the target protein into the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amines.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

-

Reaction Setup:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point could be a 10- to 20-fold molar excess.

-

While gently vortexing the protein solution, slowly add the this compound stock solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] The optimal time may need to be determined empirically.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent like Tris buffer can be added to a final concentration of 50-100 mM to react with any excess PFP ester.

-

-

Purification:

-

Remove the unreacted this compound and the pentafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Protocol for Determining the Degree of Labeling (DOL)

The DOL, which is the average number of cyclooctyne molecules conjugated per protein molecule, can be determined using UV-VIS spectrophotometry.

Procedure:

-

Measure Absorbance:

-

After purification, measure the absorbance of the conjugated protein solution at 280 nm (A280) and at the wavelength of maximum absorbance for the cyclooctyne-containing label if it has a chromophore (A_dye). If the cyclooctyne itself does not have a distinct absorbance, this method is primarily for determining protein concentration after modification. For subsequent click reactions with a chromophoric azide (B81097), the DOL of the final product can be determined.

-

-

Calculate Protein Concentration:

-

The concentration of the protein can be calculated using the Beer-Lambert law: Protein Concentration (M) = (A280 - (A_dye * CF)) / ε_protein where:

-

-

Calculate Dye Concentration (for a chromophoric label):

-

Dye Concentration (M) = A_dye / ε_dye where:

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

-

-

-

Calculate DOL:

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflow.

Caption: Reaction of this compound with a protein's primary amine.

Caption: Workflow for protein modification with this compound.

Applications in Studying Cellular Signaling

Proteins modified with this compound serve as powerful tools for investigating cellular signaling pathways. The bioorthogonal cyclooctyne handle allows for the specific attachment of probes to visualize, track, and quantify proteins of interest within their native cellular environment.

One key application is in the study of protein-protein interactions (PPIs) . A protein of interest can be labeled with cyclooctyne, and a potential binding partner can be tagged with an azide. Upon interaction, the proximity of the cyclooctyne and azide enables a SPAAC reaction, leading to a covalent linkage that can be detected by techniques such as western blotting or mass spectrometry. This approach can be used to validate known PPIs or to discover new interaction partners in complex biological samples.

Another significant application is in cellular imaging . By clicking a fluorescent dye to the cyclooctyne-modified protein, researchers can visualize its subcellular localization, trafficking, and dynamics in living cells using fluorescence microscopy. This is particularly valuable for understanding how signaling proteins move between cellular compartments in response to stimuli.

Caption: Studying receptor-mediated signaling using cyclooctyne-labeled proteins.

Conclusion

This compound is a versatile and efficient reagent for protein modification, offering advantages in stability and reactivity over traditional amine-reactive crosslinkers. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this powerful tool into their experimental workflows for a wide range of applications, from fundamental studies of protein function and cellular signaling to the development of novel protein-based therapeutics and diagnostics. As with any bioconjugation technique, empirical optimization is key to achieving the desired results for each specific protein and application.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. support.nanotempertech.com [support.nanotempertech.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

Understanding the reactivity of strained alkynes

An In-depth Technical Guide to the Reactivity of Strained Alkynes For Researchers, Scientists, and Drug Development Professionals

Introduction

Strained alkynes are a class of highly reactive molecules characterized by a non-linear geometry of the alkyne functional group, a significant deviation from the ideal 180° bond angle of a typical sp-hybridized carbon atom. This deviation induces substantial ring strain, lowering the activation energy for various reactions and making them powerful tools in organic synthesis, materials science, and bioconjugation.[1][2][3] The two primary classes of strained alkynes are cycloalkynes, such as the widely used cyclooctynes, and arynes, like the transient intermediate benzyne (B1209423).[4][5] Their high reactivity, particularly in catalyst-free "click" reactions, allows them to be used in complex biological systems with minimal perturbation, a field known as bioorthogonal chemistry.[1][] This guide provides a comprehensive overview of the core principles governing the reactivity of strained alkynes, quantitative kinetic data, detailed experimental protocols, and visualizations of key chemical processes.

Core Concepts: The Origin of Reactivity

The enhanced reactivity of strained alkynes stems from two main factors: ring strain and the distortion of the π-orbitals. In a cyclic structure, the C–C≡C–C unit is forced to bend, creating significant angle strain.[5] For instance, cyclooctyne, the smallest isolable cycloalkyne, possesses considerable strain energy.[5] This strain is released during reactions that allow the alkyne carbons to adopt a lower-energy geometry, such as the sp2 hybridization in the triazole product of a cycloaddition.[]

Furthermore, the bending of the alkyne distorts the π-orbitals, causing them to have more p-character and rehybridize towards sp2. This distortion raises the energy of the Highest Occupied Molecular Orbital (HOMO) and, more significantly, lowers the energy of the Lumo (LUMO).[2][7] A lower LUMO makes the alkyne a better electrophile and more susceptible to attack by nucleophiles and 1,3-dipoles, which is a key factor in its rapid cycloaddition reactions.[2][8]

Major Classes of Strained Alkynes

Cycloalkynes

Cycloalkynes are cyclic hydrocarbons containing a triple bond within the ring. Their stability is inversely related to the ring size, with smaller rings being more strained and reactive.[3][5]

-

Cyclopentyne, Cyclohexyne, and Cycloheptyne : These are transient, non-isolable species that can only be generated in situ and trapped.[5][9]

-

Cyclooctynes : This is the smallest class of cycloalkynes that are stable enough to be isolated and stored.[5] They are the workhorses of strain-promoted alkyne-azide cycloaddition (SPAAC) due to their optimal balance of stability and high reactivity.[8][10] Various derivatives have been developed to fine-tune reactivity, such as dibenzocyclooctynes (DIBO), difluorinated cyclooctynes (DIFO), and bicyclo[6.1.0]nonyne (BCN).[8][11][12]

The reactivity of cyclooctynes can be enhanced through two main strategies: increasing ring strain (e.g., by fusing aromatic rings) and lowering the LUMO energy through electron-withdrawing substituents (e.g., propargylic fluorination).[8][12]

Arynes

Arynes are neutral, highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents.[4] The most common example is o-benzyne, which features a formal triple bond within the benzene (B151609) ring. This "triple bond" is not a true alkyne; it consists of the normal two π-bonds of the aromatic system and a third, very weak π-bond formed from the sideways overlap of two sp2 hybrid orbitals in the plane of the ring.[13] This weak bond makes benzyne extremely unstable and highly reactive.[4][13]

Benzynes are powerful electrophiles and dienophiles, readily participating in a variety of transformations:[14][15]

-

Nucleophilic Addition : Reacts with a wide range of nucleophiles.[16][17]

-

[4+2] Cycloaddition (Diels-Alder Reactions) : Efficiently trapped by dienes like furan (B31954) and cyclopentadiene.[4][18][19]

-

[2+2] Cycloaddition : Reacts with alkenes, particularly those bearing electron-donating groups.[4]

-

[3+2] Cycloaddition : Reacts with 1,3-dipoles.[20]